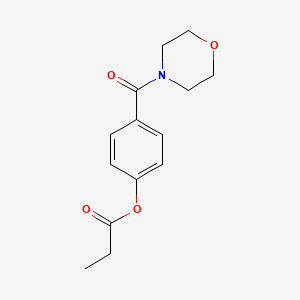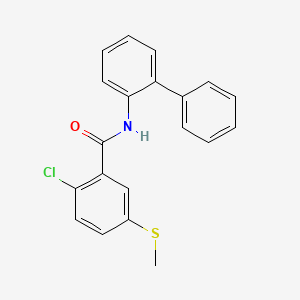![molecular formula C18H17NO6 B4398775 5-{[(2-methoxyphenyl)amino]carbonyl}-1,3-phenylene diacetate](/img/structure/B4398775.png)
5-{[(2-methoxyphenyl)amino]carbonyl}-1,3-phenylene diacetate
Overview
Description
5-{[(2-methoxyphenyl)amino]carbonyl}-1,3-phenylene diacetate, also known as MPAP, is a chemical compound that has garnered attention from the scientific community due to its potential as a research tool. MPAP is a derivative of phenylpiperazine and has been shown to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 5-{[(2-methoxyphenyl)amino]carbonyl}-1,3-phenylene diacetate is not fully understood, but it is believed to act as a selective serotonin receptor agonist and dopamine receptor antagonist. This can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the release of serotonin in the brain, which can lead to increased mood and decreased anxiety. Additionally, this compound has been shown to decrease the release of dopamine in the brain, which can lead to decreased reward-seeking behavior.
Advantages and Limitations for Lab Experiments
One advantage of using 5-{[(2-methoxyphenyl)amino]carbonyl}-1,3-phenylene diacetate in lab experiments is its selectivity for serotonin and dopamine receptors. This can lead to more precise results and a better understanding of the role of these neurotransmitters in various physiological processes. However, one limitation of using this compound is its potential for off-target effects, which can lead to inaccurate results.
Future Directions
There are several future directions for research involving 5-{[(2-methoxyphenyl)amino]carbonyl}-1,3-phenylene diacetate. One potential direction is to further study its selectivity for serotonin and dopamine receptors and its potential as a research tool in studying the role of these neurotransmitters in various physiological processes. Additionally, further research can be done to explore its potential as a treatment for various neurological disorders. Finally, more research can be done to explore its potential for off-target effects and ways to mitigate these effects in lab experiments.
Conclusion
In conclusion, this compound is a chemical compound with potential as a research tool in various scientific research studies, particularly in the field of neuroscience. Its selectivity for serotonin and dopamine receptors can lead to more precise results and a better understanding of the role of these neurotransmitters in various physiological processes. However, its potential for off-target effects must be taken into consideration when using it in lab experiments. Further research is needed to fully understand the potential of this compound as a research tool and its potential as a treatment for various neurological disorders.
Scientific Research Applications
5-{[(2-methoxyphenyl)amino]carbonyl}-1,3-phenylene diacetate has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to have potential as a selective serotonin receptor agonist, which can be useful in studying the role of serotonin in various physiological processes. Additionally, this compound has been shown to have potential as a dopamine receptor antagonist, which can be useful in studying the role of dopamine in various neurological disorders.
properties
IUPAC Name |
[3-acetyloxy-5-[(2-methoxyphenyl)carbamoyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6/c1-11(20)24-14-8-13(9-15(10-14)25-12(2)21)18(22)19-16-6-4-5-7-17(16)23-3/h4-10H,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDMARPPKOOVIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2OC)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(4-chloro-3-methylphenoxy)propanoyl]-2,6-dimethylmorpholine](/img/structure/B4398695.png)

![1-methyl-4-{3-[(4-methylphenyl)thio]propyl}piperazine hydrochloride](/img/structure/B4398715.png)

![4-{[(2-ethoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4398739.png)
![1-[4-(allyloxy)benzoyl]-4-(3-chlorophenyl)piperazine](/img/structure/B4398741.png)

![2-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-N-(2-phenylethyl)benzamide](/img/structure/B4398754.png)
![4-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonyl)phenyl propionate](/img/structure/B4398764.png)
![3-[5-(4-isobutoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4398772.png)
![N-(tert-butyl)-2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4398776.png)
![2-{[4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B4398782.png)

![1-methyl-4-{2-[2-(phenylthio)ethoxy]ethyl}piperazine hydrochloride](/img/structure/B4398797.png)